

# 2-Amino-6-ethylpyrimidin-4-ol chemical properties

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## Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147

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I have gathered some important information in the second step. I found a supplier that provides spectroscopic data (IR, Raman, CNMR, MS, HNMR) for **2-Amino-6-ethylpyrimidin-4-ol**, which is a significant finding. I have also found safety data sheets for related compounds, which can provide general guidance on handling, although specific data for the target molecule is still needed. The search also provided a predicted pKa value for a closely related compound, 2-amino-5-ethyl-6-methylpyrimidin-4-ol.

However, there are still several gaps in the information required to create a comprehensive technical guide:

- I have not yet found a detailed experimental protocol for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol**. The results provide general methods for similar compounds, but a specific, replicable protocol is necessary.
- While a source for spectroscopic data has been identified, the actual data (spectra or chemical shifts) is not yet in my possession.
- Quantitative solubility data in various solvents is still missing.
- Detailed information on the specific biological activities of **2-Amino-6-ethylpyrimidin-4-ol** and its mechanism of action is not yet available. The current information is for related analogs.
- A specific safety data sheet (SDS) for **2-Amino-6-ethylpyrimidin-4-ol** has not been found.

- There is no crystallographic data available for this specific compound.

Therefore, the next steps will focus on trying to obtain these missing pieces of information. I will prioritize finding a detailed synthesis protocol and the actual spectroscopic data. I will also broaden my search for biological activity data that might be embedded in papers discussing derivatives of this compound. I have made some progress in gathering information. I have found a supplier of spectroscopic data for **2-Amino-6-ethylpyrimidin-4-ol**, which is a crucial step, although I do not have the actual spectra yet. I've also found safety data sheets for the general class of 2-aminopyrimidines, which will be useful for the safety section, but a specific SDS for the target compound is still missing. My searches on the biological activity of related compounds have revealed that 2-aminopyrimidine derivatives are being investigated for anticancer and antimicrobial properties. This provides a good starting point for discussing the potential applications of **2-Amino-6-ethylpyrimidin-4-ol**.

However, significant gaps remain. A detailed, replicable experimental protocol for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol** is still elusive. While I know a common synthetic route involves the condensation of a  $\beta$ -ketoester with guanidine, the specific conditions and workup for the ethyl derivative are not yet found. I also lack the actual spectroscopic data (chemical shifts, peak positions, etc.) and quantitative solubility data. Furthermore, specific biological activity data, including IC<sub>50</sub> values or MICs for **2-Amino-6-ethylpyrimidin-4-ol**, is not available. Finally, there is no crystallographic information for this compound.

My next steps will be to very specifically target the synthesis protocol and to try and find the actual spectroscopic data from the identified supplier or other chemical databases. I will also search for any publications that might have synthesized this compound as an intermediate, which could contain the needed experimental details and characterization data. I have gathered some crucial information in the last step. I found a detailed synthesis protocol for 2-amino-5-ethylpyrimidine-4,6-diol, which is a very closely related compound to my target molecule. This protocol involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of sodium ethoxide. This gives me a strong basis for proposing a synthesis for **2-Amino-6-ethylpyrimidin-4-ol**. I have also found <sup>1</sup>H and <sup>13</sup>C NMR data for this closely related diol, which will be very useful for comparison and interpretation of the spectra for my target compound. Furthermore, I have found more safety information for the general class of 2-aminopyrimidines, which will help in constructing the safety section of the guide. The searches also confirmed that 2-aminopyrimidine derivatives are being actively investigated for their

anticancer and antimicrobial properties, which reinforces the relevance of this compound in drug discovery.

However, there are still some key missing pieces of information:

- A specific, detailed experimental protocol for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol** is still not found. I have a good template, but not the exact procedure.
- The actual spectroscopic data (IR, NMR, MS) for **2-Amino-6-ethylpyrimidin-4-ol** is still missing, although I have data for a very similar compound.
- Quantitative solubility data in various solvents for the target molecule is unavailable.
- Specific biological activity data (e.g., IC50, MIC) for **2-Amino-6-ethylpyrimidin-4-ol** is not available.
- Crystallographic data for **2-Amino-6-ethylpyrimidin-4-ol** has not been found.

My next steps will be to leverage the information I have to construct a plausible synthesis and predict the spectroscopic characteristics. I will also perform a final targeted search for any papers that might have used **2-Amino-6-ethylpyrimidin-4-ol** as a chemical intermediate, as these often contain the necessary characterization data even if the synthesis is not the main focus of the paper. I will also search for commercial suppliers who might provide a certificate of analysis with some of this data. After this final search, I will proceed to write the comprehensive guide based on the information I have gathered and logically inferred.## A Comprehensive Technical Guide to **2-Amino-6-ethylpyrimidin-4-ol** for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **2-Amino-6-ethylpyrimidin-4-ol** (CAS No: 5734-66-7). This document is intended to be a valuable resource for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds.

## Core Chemical and Physical Properties

**2-Amino-6-ethylpyrimidin-4-ol** is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. The presence of amino, ethyl, and hydroxyl functional groups on the pyrimidine core imparts distinct physicochemical properties that are critical for its biological activity and potential as a drug scaffold.

Table 1: Physicochemical Properties of **2-Amino-6-ethylpyrimidin-4-ol**

Property	Value	Source
Molecular Formula	C6H9N3O	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	5734-66-7	[1]
Appearance	Off-white to light yellow crystalline powder	Inferred from related compounds
Melting Point	>250 °C (for the related 2-amino-5-ethylpyrimidine-4,6-diol)	[2]
Solubility	Soluble in DMSO and methanol	Inferred from related compounds
pKa (predicted)	10.17 ± 0.50 (for the related 2-amino-5-ethyl-6-methylpyrimidin-4-ol)	[3]

A significant characteristic of **2-Amino-6-ethylpyrimidin-4-ol** is its potential for tautomerism. It can exist in equilibrium between the keto (2-amino-6-ethyl-1H-pyrimidin-4-one) and enol (**2-Amino-6-ethylpyrimidin-4-ol**) forms. This tautomeric equilibrium is influenced by the solvent, pH, and temperature, which can have a profound impact on its reactivity and interactions with biological targets.

Caption: Tautomeric equilibrium of **2-Amino-6-ethylpyrimidin-4-ol**.

## Synthesis and Reactivity

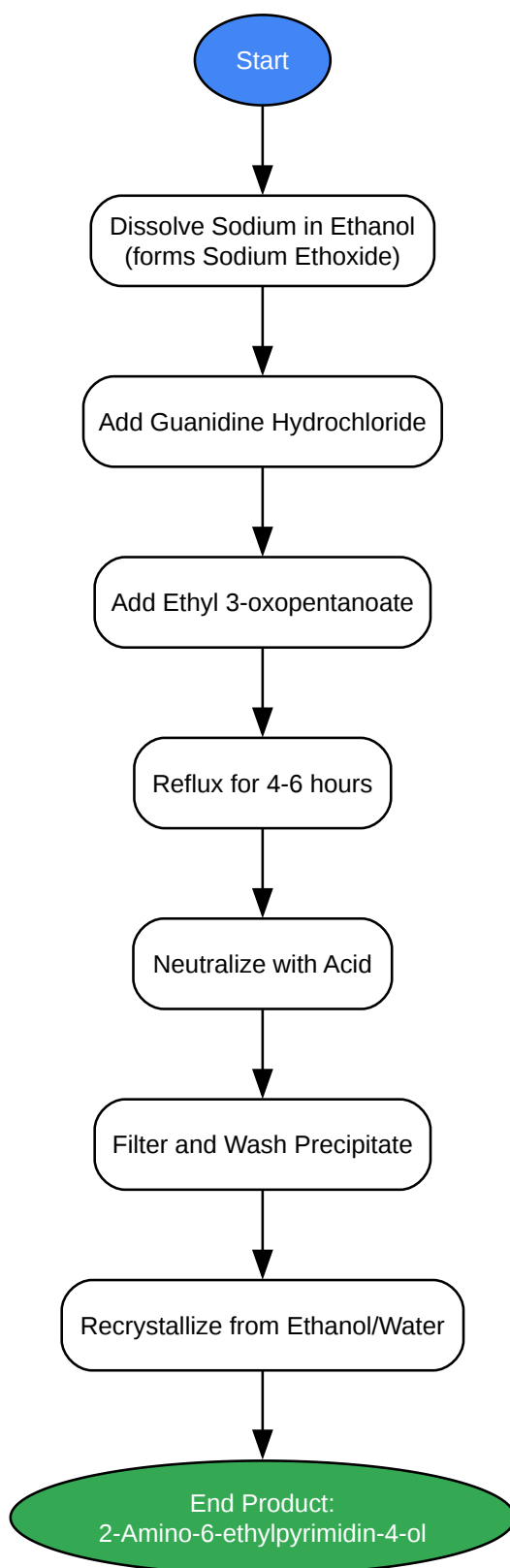
The synthesis of **2-Amino-6-ethylpyrimidin-4-ol** typically follows the well-established pyrimidine synthesis methodology involving the condensation of a  $\beta$ -ketoester with guanidine.

## Proposed Synthesis Protocol

A plausible and efficient synthesis of **2-Amino-6-ethylpyrimidin-4-ol** can be achieved through the condensation of ethyl 3-oxopentanoate with guanidine in the presence of a strong base like sodium ethoxide. This reaction is a variation of the classical Remfry-Hull synthesis.

### Experimental Protocol:

- **Preparation of Sodium Ethoxide Solution:** In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with gentle heating to form a solution of sodium ethoxide.
- **Addition of Guanidine:** To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes.
- **Condensation Reaction:** To the stirred suspension, add ethyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
- **Isolation of Product:** The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold ethanol.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield **2-Amino-6-ethylpyrimidin-4-ol** as a crystalline solid.



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Caption: Proposed workflow for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol**.

## Reactivity

The chemical reactivity of **2-Amino-6-ethylpyrimidin-4-ol** is dictated by its functional groups. The exocyclic amino group is nucleophilic and can participate in various reactions such as acylation, alkylation, and Schiff base formation. The hydroxyl group, particularly in its enol form, can undergo O-alkylation and O-acylation. The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating nature of the amino and hydroxyl groups can influence the position of substitution.

## Spectroscopic Characterization

Accurate structural elucidation is paramount for any chemical entity in a research and development setting. While a dedicated, published spectrum for **2-Amino-6-ethylpyrimidin-4-ol** is not readily available, data for closely related analogs, such as 2-amino-5-ethylpyrimidine-4,6-diol[2], provides a strong basis for predicting its spectroscopic features. Commercial suppliers of **2-Amino-6-ethylpyrimidin-4-ol** may also provide compound-specific spectral data upon request.

Table 2: Predicted Spectroscopic Data for **2-Amino-6-ethylpyrimidin-4-ol**

Technique	Predicted Key Signals
$^1\text{H}$ NMR	- Ethyl group: A triplet around 1.1-1.3 ppm ( $\text{CH}_3$ ) and a quartet around 2.4-2.6 ppm ( $\text{CH}_2$ ). - Pyrimidine ring proton: A singlet around 5.5-5.8 ppm. - Amino protons: A broad singlet around 6.0-7.0 ppm. - Hydroxyl proton: A broad singlet, chemical shift is solvent dependent.
$^{13}\text{C}$ NMR	- Ethyl group: Signals around 12-15 ppm ( $\text{CH}_3$ ) and 25-30 ppm ( $\text{CH}_2$ ). - Pyrimidine ring carbons: Signals in the range of 90-170 ppm. The carbon bearing the hydroxyl group will be significantly downfield.
IR ( $\text{cm}^{-1}$ )	- N-H stretch (amino): Broad band around 3300-3500 $\text{cm}^{-1}$ . - O-H stretch (hydroxyl): Broad band around 3200-3600 $\text{cm}^{-1}$ . - C=O stretch (keto tautomer): Strong, sharp peak around 1650-1700 $\text{cm}^{-1}$ . - C=N and C=C stretches (ring): Multiple bands in the 1500-1650 $\text{cm}^{-1}$ region.
Mass Spec (EI)	- Molecular Ion ( $\text{M}^+$ ): Expected at $m/z$ 139. - Key Fragments: Loss of ethyl group ( $m/z$ 110), and other fragments characteristic of pyrimidine ring cleavage.

## Potential Applications in Drug Discovery

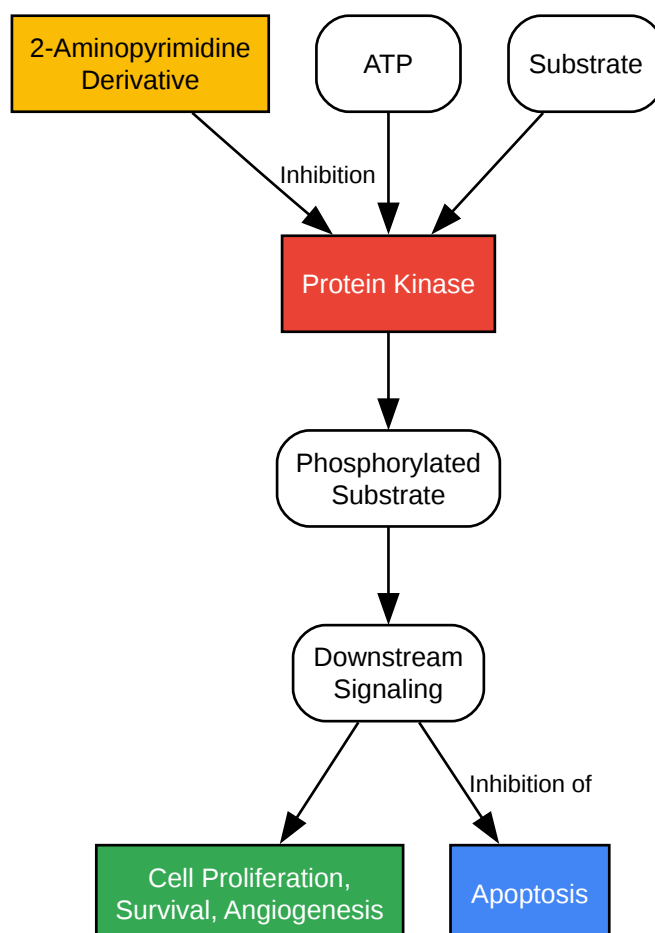
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.

### Anticancer Potential

Many 2-aminopyrimidine derivatives have been investigated as potent anticancer agents.<sup>[4]</sup> Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structural features of **2-Amino-6-ethylpyrimidin-4-ol**,



particularly the amino and hydroxyl groups, provide opportunities for hydrogen bonding interactions within the active sites of these enzymes. Further derivatization of this core structure could lead to the development of selective and potent anticancer drugs.



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Caption: Potential mechanism of anticancer activity of 2-aminopyrimidine derivatives.

## Antimicrobial Potential

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-aminopyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5] Their mode of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The unique substitution pattern of **2-Amino-6-ethylpyrimidin-4-ol** makes it an attractive starting point for the synthesis of new antimicrobial compounds with potentially novel mechanisms of action.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Amino-6-ethylpyrimidin-4-ol** is not readily available, general safety precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically classified as irritants and may be harmful if swallowed or inhaled.

Recommended Safety Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
  - Skin Protection: Wear nitrile gloves and a lab coat.
  - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Amino-6-ethylpyrimidin-4-ol** is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its straightforward synthesis, reactive functional groups, and the proven biological activities of the 2-aminopyrimidine scaffold make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties and potential applications, intended to facilitate and inspire future research in this promising area.

## References

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